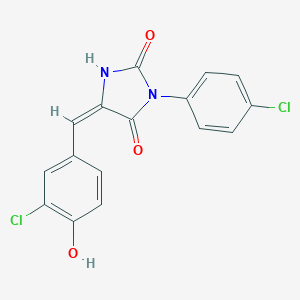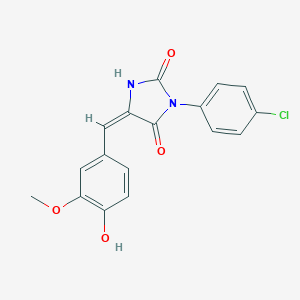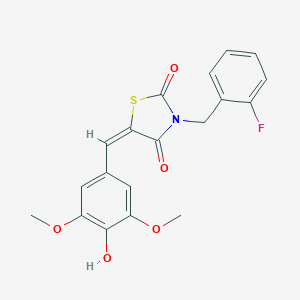![molecular formula C12H17NO2S B305783 N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C12H17NO2S, and is commonly referred to as DMSA. In
作用机制
The mechanism of action of DMSA involves its ability to chelate metal ions in the body. This process involves the binding of DMSA to metal ions, which then form a complex that can be excreted from the body. DMSA has been found to be particularly effective in removing toxic metals such as lead and mercury.
Biochemical and Physiological Effects:
DMSA has been found to have a number of biochemical and physiological effects. It has been shown to increase the excretion of heavy metals from the body, leading to a reduction in toxicity. DMSA has also been found to have antioxidant properties, meaning that it can protect cells from damage caused by free radicals. Additionally, DMSA has been found to have anti-inflammatory properties, which may be beneficial in the treatment of certain conditions.
实验室实验的优点和局限性
DMSA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been extensively studied and its properties are well understood. However, there are also some limitations to its use. DMSA can be toxic in high doses, and care must be taken when handling it. Additionally, its chelating properties can interfere with the results of certain lab experiments, and researchers must be aware of this when designing their experiments.
未来方向
There are a number of future directions for research on DMSA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for DMSA in cancer patients. Additionally, research is needed to better understand the mechanism of action of DMSA and its effects on the body. This could lead to the development of new treatments for a variety of conditions, including heavy metal poisoning and cancer.
合成方法
The synthesis of DMSA involves the reaction of 3,4-dimethylphenylamine with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure DMSA. This synthesis method has been widely used in the production of DMSA for scientific research purposes.
科学研究应用
DMSA has been studied for its potential applications in scientific research, particularly in the field of medicine. It has been found to have chelating properties, meaning that it can bind to metal ions in the body and remove them. This has led to its use in the treatment of heavy metal poisoning, such as lead and mercury poisoning. DMSA has also shown promise in the treatment of certain cancers, as it has been found to inhibit the growth of cancer cells.
属性
产品名称 |
N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H17NO2S/c1-9-3-4-11(7-10(9)2)13-12(15)8-16-6-5-14/h3-4,7,14H,5-6,8H2,1-2H3,(H,13,15) |
InChI 键 |
MNZKLSNFRAHYPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCCO)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)

![3-(4-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305709.png)


![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)